2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that incorporates functional groups known for their biological activity. This compound is characterized by the presence of a dichlorophenoxy group, a hydrazide moiety, and a dimethylaminophenyl group, which contribute to its potential applications in pharmaceuticals and agrochemicals.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Alfa Chemistry, which provide various derivatives and related compounds for research purposes. The specific structure of this compound is not widely documented in literature but can be analyzed through spectral data available from databases like SpectraBase .
This compound falls under the category of hydrazides, which are organic compounds containing the functional group -C(=O)NH-NH2. Hydrazides are often studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The inclusion of the 2,4-dichlorophenoxy group suggests potential herbicidal properties, as similar compounds have been utilized in agricultural applications.
The synthesis of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves multi-step organic reactions. A common synthetic pathway may include:
The reaction conditions (temperature, solvents, catalysts) and yields can vary significantly based on the specific reagents used and the desired purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .
The molecular formula of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is , with a molecular weight of approximately 411.25 g/mol .
InChI=1S/C17H16Cl2N4O4/c1-22(2)15-5-4-13(23(25)26)7-11(15)9-20-21-17(24)10-27-16-6-3-12(18)8-14(16)19/h3-9H,10H2,1-2H3,(H,21,24)/b20-9+
MZUKBDPVUYAISP-AWQFTUOYSA-N
The structure features a central hydrazide linkage with substituents that influence its chemical reactivity and biological activity.
The compound may undergo several chemical reactions typical for hydrazides and phenolic compounds:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or other reactive species in the environment.
The mechanism of action for 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide may involve:
Research into similar compounds indicates their effectiveness in modulating biological pathways related to growth regulation and apoptosis.
Relevant analyses such as melting point determination and spectroscopic methods (e.g., UV-Vis spectroscopy) are essential for characterizing these properties.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: